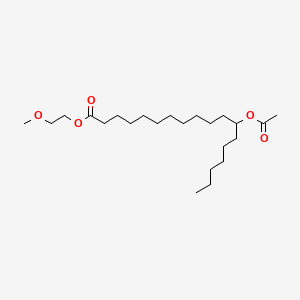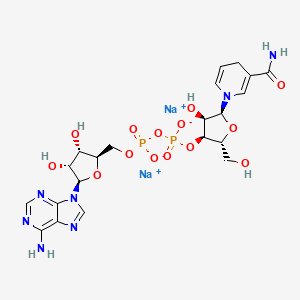
a-Nicotinamide adenine dinucleotide*redu ced form di
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, is a coenzyme that plays a crucial role in cellular metabolism. It is involved in redox reactions, carrying electrons from one reaction to another. This compound is essential for the production of energy in cells and is found in all living organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, typically involves the reduction of its oxidized form, alpha-Nicotinamide adenine dinucleotide. This reduction can be achieved using various reducing agents under controlled conditions. The reaction is usually carried out in an aqueous solution at a specific pH to ensure the stability of the compound .
Industrial Production Methods: Industrial production of alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, involves large-scale fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are genetically engineered to overproduce the compound, which is then extracted and purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, primarily undergoes redox reactions. It acts as a reducing agent, donating electrons to other molecules. This compound can also participate in substitution reactions where it exchanges functional groups with other molecules .
Common Reagents and Conditions: Common reagents used in the reactions involving alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, include oxidizing agents such as oxygen and hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed: The major products formed from the reactions of alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, include its oxidized form, alpha-Nicotinamide adenine dinucleotide, and various reduced substrates depending on the specific reaction .
Applications De Recherche Scientifique
Alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, has a wide range of scientific research applications. In chemistry, it is used as a coenzyme in various enzymatic reactions to study the kinetics and mechanisms of these reactions. In biology, it is essential for studying cellular metabolism and energy production. In medicine, it is used in research related to metabolic disorders and mitochondrial dysfunction. In industry, it is used in the production of biofuels and other biotechnological applications .
Mécanisme D'action
The mechanism of action of alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, involves its role as a coenzyme in redox reactions. It donates electrons to various enzymes, facilitating the conversion of substrates into products. The molecular targets of this compound include dehydrogenases and other oxidoreductases, which are involved in metabolic pathways such as glycolysis and the citric acid cycle .
Comparaison Avec Des Composés Similaires
Alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, is unique in its ability to act as a reducing agent in redox reactions. Similar compounds include beta-Nicotinamide adenine dinucleotide, reduced disodium salt, and Nicotinamide adenine dinucleotide phosphate, reduced disodium salt. These compounds also participate in redox reactions but differ in their specific roles and applications. For example, beta-Nicotinamide adenine dinucleotide, reduced disodium salt, is more commonly used in enzymatic reactions, while Nicotinamide adenine dinucleotide phosphate, reduced disodium salt, is involved in anabolic reactions .
Propriétés
Formule moléculaire |
C21H27N7Na2O14P2 |
|---|---|
Poids moléculaire |
709.4 g/mol |
Nom IUPAC |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C21H29N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-14(31)13(30)11(40-21)6-38-43(34,35)42-44(36,37)41-16-10(5-29)39-20(15(16)32)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20+,21-;;/m1../s1 |
Clé InChI |
ABATXCVHYBFQDK-INBSNAFQSA-L |
SMILES isomérique |
C1C=CN(C=C1C(=O)N)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O.[Na+].[Na+] |
SMILES canonique |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine](/img/structure/B13823189.png)
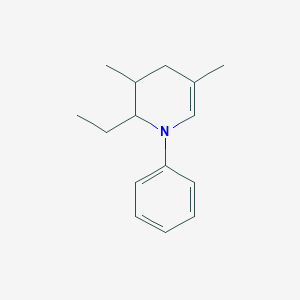
![3-[5-(DiMethylaMino)-1-naphthalenesulfonaMido]-proxyl](/img/structure/B13823197.png)
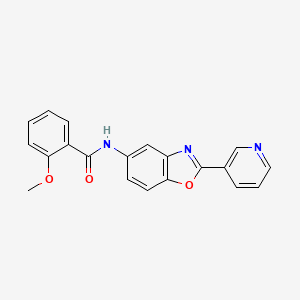
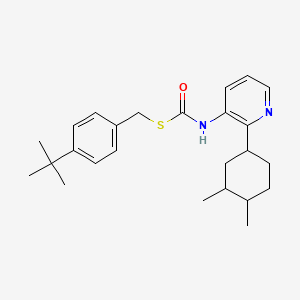
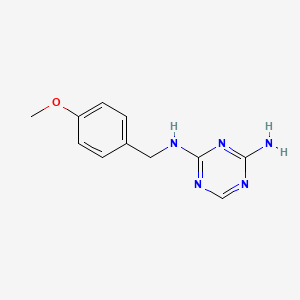
![[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide](/img/structure/B13823214.png)
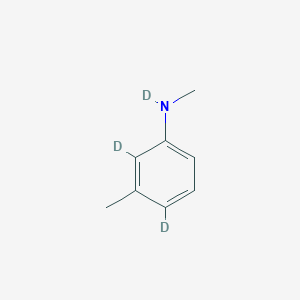
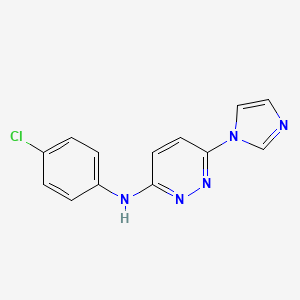
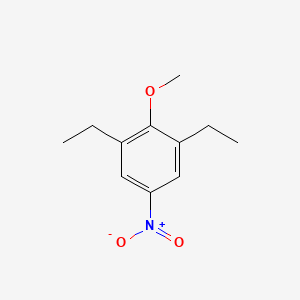


![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B13823255.png)
